
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS: 1555951-85-3) is a partially saturated heterocyclic compound featuring a naphthyridine backbone with three methyl substituents at positions 6, 7, and 6. Its molecular formula is C₁₁H₁₆N₂ (molecular weight: 176.26 g/mol) .
Biological Activity
6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound belonging to the naphthyridine family, which has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C11H16N2
- Molecular Weight : 176.26 g/mol
- CAS Number : 84221243
Biological Activity Overview
Research has indicated that naphthyridine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound is noted for its potential in these areas.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of naphthyridine derivatives:
- Broad-Spectrum Antibacterial Activity : Compounds similar to this compound showed effectiveness against various drug-resistant bacteria. For instance, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating significant inhibitory effects on these pathogens .
Anticancer Activity
The anticancer properties of naphthyridine derivatives have also been extensively studied:
- Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) have shown that certain naphthyridine derivatives induce apoptosis and inhibit cell proliferation. Notably, compounds demonstrated higher activity than standard chemotherapeutics .
Anti-inflammatory Effects
Research has indicated that some naphthyridine derivatives possess anti-inflammatory properties:
- Mechanism of Action : The compounds have been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in models of induced colitis . This suggests a potential therapeutic application in inflammatory diseases.
Case Studies and Research Findings
Study/Source | Findings |
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PMC11678664 | Identified broad-spectrum antibacterial activity against drug-resistant strains. |
MDPI Study | Demonstrated significant anticancer activity in various human cancer cell lines. |
Research Article | Showed anti-inflammatory effects by downregulating pro-inflammatory cytokines in animal models. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via catalytic dehydrogenation of cyclic amino alcohols using iridium complexes (e.g., pre-catalyst [2f]) under optimized conditions. Functional group tolerance includes aryl halides, alkyl chains, and heteroaromatics . Key parameters include catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent choice (e.g., toluene or ethanol). Yields exceeding 90% are achievable for substituted derivatives.
- Characterization : HRMS (ESI) and IR spectroscopy (e.g., 3225 cm⁻¹ for N-H stretching, 1579 cm⁻¹ for aromatic C=C) are critical for structural validation .
Q. How are physicochemical properties (e.g., logP, solubility) determined for this compound?
- LogP : Calculated using fragment-based methods (e.g., XLogP3) or experimental HPLC retention times. For analogs like 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine, logP values range from 1.5–2.0 .
- Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Derivatives with methyl substituents exhibit moderate solubility in DMSO (~10–20 mg/mL) .
Q. What analytical techniques are recommended for purity assessment?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm).
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.2–2.5 ppm for methyl groups, δ 3.0–4.0 ppm for tetrahydro ring protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How does catalyst selection impact regioselectivity in the hydrogenation of 1,5-naphthyridine precursors?
- Mechanistic Insight : Pd/C catalysts favor partial hydrogenation to 1,2,3,4-tetrahydro derivatives (e.g., 90% yield at 20°C), while PtO₂ under acidic conditions enables full saturation to decahydro derivatives. Methyl substituents at C6–C8 positions sterically hinder reduction at specific sites, requiring tailored catalyst systems (e.g., Pd/CaCO₃ for selective N-alkylation) .
Q. What strategies address contradictory data in reaction outcomes for substituted derivatives?
- Case Study : Discrepancies in hydrogenation yields (e.g., 7% vs. 67% for 1,7-naphthyridine derivatives) arise from substrate steric effects and solvent polarity. Systematic screening of reducing agents (e.g., Na in ethanol vs. H₂/Pd) and protective groups (e.g., Boc vs. benzyl) resolves such inconsistencies .
- Data Validation : Cross-reference experimental results with computational models (DFT for transition-state analysis) to identify steric/electronic bottlenecks .
Q. How can multi-component reactions (MCRs) streamline the synthesis of fused 1,5-naphthyridine systems?
- Protocol : Employ domino reactions involving aldimines and aldehydes with unsaturated bonds (e.g., Scheme 30 in ). Intramolecular [4+2] cycloaddition yields chromeno[4,3-b][1,5]naphthyridines in 70–85% yield. Optimize stoichiometry (1:1.2 for aldimine:aldehyde) and microwave-assisted heating (100°C, 30 min) for efficiency .
Q. What challenges arise in characterizing methyl-substituted derivatives, and how are they mitigated?
- Analytical Hurdles : Overlapping NMR signals for C6–C8 methyl groups (δ 1.2–1.5 ppm) complicate structural assignments. Use 2D NMR (HSQC, HMBC) to resolve coupling patterns and confirm substitution sites .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) of analogs (e.g., 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid) provides definitive proof of regiochemistry .
Comparison with Similar Compounds
Commercial Availability
The compound is listed by suppliers such as MolPort and AKOS, with synonyms including ZINC95533171 and AKOS016052695 .
Structural Analogues
Key structural analogs differ in substitution patterns or ring saturation (Table 1):
Table 1 : Structural analogs of 6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine.
- Positional Isomerism : 1,8-naphthyridines (e.g., 7-methyl-1,8-naphthyridine) exhibit distinct reactivity due to altered nitrogen positions, influencing hydrogen-bonding interactions .
Physicochemical Properties
- Lipophilicity : Methyl groups in the trimethyl derivative likely increase logP compared to unsubstituted analogs, improving membrane permeability.
- Spectroscopic Data : Unsubstituted 1,2,3,4-tetrahydro-1,5-naphthyridine shows characteristic ¹³C NMR signals at δ 56.3 (CH₂) and 31.1 (CH) . Methyl substituents would shift these signals upfield.
Properties
IUPAC Name |
6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h12H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZISOKSTFHYYQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)N=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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